molecular formula C17H19BrN4O2 B2365340 N-(2-Bromophenyl)-1-(1-methyl-6-oxopyridazin-3-YL)piperidine-4-carboxamide CAS No. 1421441-58-8

N-(2-Bromophenyl)-1-(1-methyl-6-oxopyridazin-3-YL)piperidine-4-carboxamide

Cat. No. B2365340
M. Wt: 391.269
InChI Key: ONDNSADZNKSXKC-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-1-(1-methyl-6-oxopyridazin-3-YL)piperidine-4-carboxamide, also known as BPP-4, is a novel compound that has gained attention in the field of scientific research. It is a piperidine derivative that has been synthesized for its potential pharmacological properties. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Discovery and Optimization of Inhibitors

  • Inhibitors of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These inhibitors were identified using high-throughput screening and encoded library technology, demonstrating the importance of the triazine heterocycle for potency and P450 selectivity.

Synthesis and Characterization

  • Synthesis and Anti-Angiogenic Studies : Kambappa et al. (2017) synthesized a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis using chick chorioallantoic membrane (CAM) model. These compounds exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

  • Development of Radioligands for PET Imaging : Fan et al. (2006) synthesized novel ligands for cerebral cannabinoid receptor (CB1), including 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, which showed potential as PET radioligands for imaging CB1 receptor (Fan et al., 2006).

Pharmacological Applications

  • Glycine Transporter 1 Inhibitor : Yamamoto et al. (2016) identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. This compound exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased glycine concentration in cerebrospinal fluid in rats (Yamamoto et al., 2016).

  • Alternative Synthesis Routes : Shahinshavali et al. (2021) discussed an alternative route to synthesize N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl pyrimidin-4-yl)amino)thiazole-5-carboxamide, highlighting the versatility and adaptability of synthesis methods in drug development (Shahinshavali et al., 2021).

properties

IUPAC Name

N-(2-bromophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-21-16(23)7-6-15(20-21)22-10-8-12(9-11-22)17(24)19-14-5-3-2-4-13(14)18/h2-7,12H,8-11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDNSADZNKSXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

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